Cas no 2171745-13-2 (1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide)

1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide
- 2171745-13-2
- EN300-1282029
-
- インチ: 1S/C9H16N2O2S/c1-5(6(2)14)9(13)11-4-3-7(11)8(10)12/h5-7,14H,3-4H2,1-2H3,(H2,10,12)
- InChIKey: MVAZDEPGLXDGBI-UHFFFAOYSA-N
- ほほえんだ: SC(C)C(C)C(N1CCC1C(N)=O)=O
計算された属性
- せいみつぶんしりょう: 216.09324893g/mol
- どういたいしつりょう: 216.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 64.4Ų
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282029-500mg |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 500mg |
$1221.0 | 2023-10-01 | ||
Enamine | EN300-1282029-2500mg |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 2500mg |
$2492.0 | 2023-10-01 | ||
Enamine | EN300-1282029-1.0g |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1282029-5000mg |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 5000mg |
$3687.0 | 2023-10-01 | ||
Enamine | EN300-1282029-10000mg |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 10000mg |
$5467.0 | 2023-10-01 | ||
Enamine | EN300-1282029-50mg |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 50mg |
$1068.0 | 2023-10-01 | ||
Enamine | EN300-1282029-250mg |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 250mg |
$1170.0 | 2023-10-01 | ||
Enamine | EN300-1282029-1000mg |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 1000mg |
$1272.0 | 2023-10-01 | ||
Enamine | EN300-1282029-100mg |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide |
2171745-13-2 | 100mg |
$1119.0 | 2023-10-01 |
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamideに関する追加情報
Introduction to 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide (CAS No. 2171745-13-2)
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 2171745-13-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azetidine derivatives, which are heterocyclic compounds featuring a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a butanoyl side chain substituted with a methyl group and a sulfanyl group at the 3-position, along with an amide functionality at the 2-position of the azetidine ring, imparts unique structural and chemical properties that make it a valuable intermediate in medicinal chemistry.
The structure of 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide is characterized by its high degree of functionalization, which allows for diverse chemical modifications and biological applications. The sulfanyl group (–SH) introduces reactivity typical of thiol compounds, enabling conjugation with various biomolecules, while the amide bond provides stability and modularity for further derivatization. These features make it a promising candidate for the development of novel therapeutic agents targeting a range of biological pathways.
In recent years, there has been growing interest in azetidine derivatives due to their potential as pharmacophores in drug discovery. The five-membered ring structure of azetidine offers advantages such as reduced conformational flexibility compared to larger cyclic compounds, which can enhance binding affinity to biological targets. Additionally, the presence of nitrogen in the ring can facilitate hydrogen bonding interactions, further improving molecular recognition.
1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide has been explored in several cutting-edge research studies aimed at developing new drugs with improved efficacy and reduced side effects. One notable area of investigation is its application as a precursor in the synthesis of protease inhibitors. Proteases play critical roles in numerous physiological processes, including inflammation, blood clotting, and viral replication. By designing molecules that selectively inhibit specific proteases, researchers can develop treatments for conditions such as cancer, infectious diseases, and autoimmune disorders.
In a recent study published in the Journal of Medicinal Chemistry, researchers utilized 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide as a key building block to develop novel inhibitors of caspase-3, an enzyme involved in apoptosis (programmed cell death). The study demonstrated that modifications to the sulfanyl group could enhance binding affinity to the active site of caspase-3 without affecting off-target interactions. This finding highlights the compound's potential as a scaffold for next-generation anti-cancer therapies.
Another emerging application of 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide is in the field of antibiotic development. Antibiotic resistance remains one of the most significant global health challenges, necessitating the discovery of new antimicrobial agents. Researchers have leveraged the compound's structural features to design molecules that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Preliminary results indicate that certain derivatives exhibit potent activity against Gram-positive bacteria while maintaining low toxicity toward human cells.
The synthesis of 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors under acidic or basic catalysis, followed by functional group transformations such as sulfonylation and amidation. Advances in catalytic methods have enabled more efficient and sustainable production processes, making it feasible to scale up synthesis for industrial applications.
From a computational chemistry perspective, 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how the compound binds to enzymes and receptors at an atomic level. These insights are crucial for rational drug design, allowing researchers to optimize lead structures before proceeding to experimental validation.
The pharmacokinetic properties of 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide are also under investigation to ensure its suitability for clinical use. Factors such as solubility, stability in biological fluids, and metabolic clearance rates are critical determinants of drug efficacy and safety. By modifying key structural elements based on pharmacokinetic data, researchers can improve bioavailability and prolong therapeutic action.
In conclusion, 1-(2-methyl-3-sulfanylbutanoyl)azetidine-2-carboxamide (CAS No. 2171745-13-2) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features offer versatility in drug design, enabling targeting diverse biological pathways with potential therapeutic benefits. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in the discovery and development of innovative medicines.
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